2-Ethynylpyrazine

Description

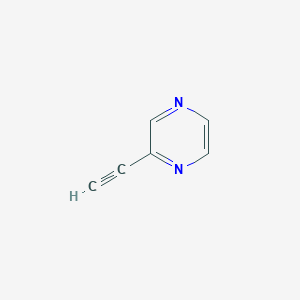

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEJGPDNIJWWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576132 | |

| Record name | 2-Ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153800-11-4 | |

| Record name | 2-Ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethynylpyrazine and Its Functionalized Analogues

Direct Synthesis Routes to 2-Ethynylpyrazine

Direct methods for synthesizing this compound primarily involve two key strategies: palladium-catalyzed cross-coupling reactions and the desilylation of silyl-protected intermediates. These routes provide efficient access to the target compound.

Palladium-Catalyzed Cross-Coupling Reactions from Halogenated Pyrazine (B50134) Precursors

A prominent method for the synthesis of this compound involves the Sonogashira cross-coupling reaction. rsc.org This reaction typically utilizes a halogenated pyrazine, such as 2-bromopyrazine (B1269915) or chloropyrazine, and a source of acetylene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. rsc.orgscirp.org For instance, chloropyrazine can be quantitatively converted to the corresponding diarylacetylene using a [Pd(allyl)Cl]₂/PPh₃ catalyst system with an excess of phenylacetylene. rsc.org The reaction conditions are generally mild, allowing for the formation of the carbon-carbon bond between the pyrazine ring and the ethynyl (B1212043) group with high efficiency. wikipedia.org

| Halogenated Precursor | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Various Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96% | scirp.org |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Not specified | Not specified | Quantitative | rsc.org |

| 2-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Not specified | Not specified | mdpi.com |

| 2-Bromobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Not specified | Not specified | mdpi.com |

Desilylation of Corresponding Silylethynyl Pyrazine Intermediates

Another crucial route to this compound involves the desilylation of a silyl-protected precursor, such as 2-(trimethylsilylethynyl)pyrazine. chemicalbook.com This method is often part of a two-step sequence where the silylated alkyne is first introduced via a cross-coupling reaction, followed by the removal of the silyl (B83357) group. The use of a silyl protecting group, like trimethylsilyl (B98337) (TMS), is advantageous as it prevents unwanted side reactions of the terminal alkyne. The desilylation step is typically achieved under basic conditions, for example, using potassium tert-butoxide in a solvent like dry tetrahydrofuran, to yield the free alkyne. google.com This process can also be accomplished with reagents like potassium hydroxide (B78521) in methanol. In some cases, desilylation can occur in situ during subsequent reactions. mdpi.com

Strategic Functionalization and Derivatization Approaches

The ethynyl group on the pyrazine ring serves as a versatile handle for further molecular elaboration. The Sonogashira cross-coupling reaction is a paramount tool for this purpose, enabling the synthesis of a wide array of functionalized analogues.

Sonogashira Cross-Coupling Reactions in Ethynylpyrazine Chemistry

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of ethynylpyrazine chemistry, this reaction allows for the coupling of this compound with various organic halides, leading to the creation of more complex and extended molecular structures. rsc.org

The mechanism of the Sonogashira reaction is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The process begins with the activation of a palladium(II) precatalyst to a reactive palladium(0) species. wikipedia.org This Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. wikipedia.orglibretexts.org Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. wikipedia.org The final step is the reductive elimination of the desired coupled product, which regenerates the active Pd(0) catalyst. uni-rostock.de

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. libretexts.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, while copper(I) iodide is a typical co-catalyst. libretexts.orgscielo.org.za The reaction is generally carried out in the presence of a base, such as an amine. libretexts.org

Mechanistic Insights and Catalytic Systems (e.g., Palladium-Copper Co-catalysis)

Click Chemistry Applications

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form no byproducts. mdpi.com Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the efficient synthesis of 1,2,3-triazoles. rsc.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a powerful tool in organic synthesis and materials science. rsc.org In the context of this compound, CuAAC allows for the direct linkage of the pyrazine ring to a wide array of molecules bearing an azide (B81097) functional group.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne, in this case, this compound. nih.gov This copper acetylide then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted 1,2,3-triazole product. rsc.org The use of a copper(I) catalyst is crucial for the high regioselectivity of the reaction, as the uncatalyzed Huisgen 1,3-dipolar cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govscielo.br

Research has demonstrated the successful application of CuAAC with ethynylpyrazine derivatives. For instance, pyrazine-triazole conjugates have been synthesized from pyrazine-based alkynes and substituted aromatic azides using copper-mediated click chemistry. nih.gov In a typical procedure, the reaction is carried out in a solvent system like t-butanol/water with a copper(II) sulfate (B86663) and a reducing agent such as sodium D-isoascorbate to generate the active copper(I) species. nih.gov The reaction of 2-ethynylpyridine (B158538), a structural analogue of this compound, has been shown to promote the CuAAC reaction, highlighting the potential activating effect of the nitrogen-containing heterocycle on the copper catalyst. organic-chemistry.org

Table 1: Examples of CuAAC Reactions with Ethynyl Heterocycles

| Alkyne | Azide | Catalyst System | Product | Yield | Reference |

| Prop-2-yn-1-yl pyrazine-2-carboxylate (B1225951) | Aryl Azides | CuSO₄, Sodium D-isoascorbate | Pyrazinoic-triazole hybrids | Good | nih.gov |

| Terminal Alkynes | Benzyl Azide | Copper(I) phenylacetylide | 1-benzyl-4-substituted-1,2,3-triazole | 80-90% | mdpi.com |

| Phenylacetylene | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 92% | scielo.br |

| β-azidotetraphenylporphyrins | Arylalkynes | CuSO₄·5H₂O, Ascorbic Acid | β-substituted-triazoloporphyrins | 65-95% | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

While CuAAC is a powerful tool, the copper catalyst can be toxic to living systems, limiting its application in biological contexts. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. rsc.org This reaction utilizes a strained cycloalkyne, which readily reacts with an azide without the need for a catalyst. nih.govmagtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

Although direct examples of SPAAC with a molecule as simple as this compound are not the primary focus of this methodology (which relies on strained cyclic alkynes), the principle is relevant for creating complex pyrazine-containing bioconjugates. In a hypothetical SPAAC application involving a pyrazine moiety, a derivative of this compound would first need to be incorporated into a strained cyclooctyne (B158145) structure. This functionalized pyrazine-cyclooctyne could then react with an azide-modified biomolecule, for example, to form a stable triazole linkage under physiological conditions. The reaction between a cyclooctyne derivative and an azide-modified hemoglobin has been demonstrated, showcasing the potential for this approach in creating complex protein conjugates. rsc.org

The rate of SPAAC reactions is highly dependent on the structure of the cycloalkyne. magtech.com.cn Various cyclooctynes have been developed with optimized reactivity and stability. Secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.org

An efficient strategy for synthesizing pyrazine-triazole conjugates involves the reaction of a pyrazine-based alkyne with various substituted azides. nih.gov For example, prop-2-yn-1-yl pyrazine-2-carboxylate can be reacted with a range of aryl azides in the presence of a copper(I) catalyst to produce the corresponding pyrazinoic-triazole derivatives in good yields. nih.gov This modular approach allows for the creation of a library of compounds with different substituents on the triazole ring, enabling the systematic exploration of structure-activity relationships.

Furthermore, the synthesis of more complex structures, such as triazole-fused pyrazines, has been achieved through tandem [3+2] cycloaddition/cyclization strategies. rsc.org These reactions can lead to the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The synthesis of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives is another example of creating hybrid compounds with unique structural features. researchgate.net

Table 2: Examples of Synthesized Triazole-Linked Pyrazine Conjugates

| Pyrazine Precursor | Azide Partner | Reaction Type | Conjugate Structure | Reference |

| Prop-2-yn-1-yl pyrazine-2-carboxylate | Substituted Aromatic Azides | CuAAC | Pyrazinoic-triazole hybrids | nih.gov |

| Imidazo[1,2-a]pyrazine (B1224502) alkyne | Various Azides | CuAAC | Imidazo[1,2-a]pyrazine-1,2,3-triazole derivatives | researchgate.net |

| Diprop-2-ynylamines | Sodium Azide | Tandem [3+2] cycloaddition/6-exo-cyclization | nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrazines | rsc.org |

This table is interactive. Click on the headers to sort the data.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Other Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, C-N Cross-Couplings)

Beyond click chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds like pyrazine.

The Suzuki coupling reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.org For a molecule like this compound, a halogenated precursor (e.g., 2-bromo-5-ethynylpyrazine) would be required. This precursor could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents onto the pyrazine ring. The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. researchgate.netorganic-chemistry.org These reactions are used to synthesize aniline (B41778) derivatives and other N-arylated compounds. researchgate.net A halo-ethynylpyrazine could be coupled with various primary or secondary amines to introduce amino functionalities. nih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has been crucial for the broad applicability and efficiency of these reactions. nih.govmit.edu For example, the use of RuPhos and BrettPhos precatalysts has enabled the C-N cross-coupling of unprotected 3-halo-2-aminopyridines. nih.gov

Catalytic Hydrogenation and Reduction of the Ethynyl Moiety (e.g., Lindlar's Catalyst)

The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane through catalytic hydrogenation. The outcome of the reaction is determined by the choice of catalyst and reaction conditions.

Complete reduction to the corresponding ethylpyrazine can be achieved using a highly active catalyst like platinum or palladium on carbon (Pd/C) with hydrogen gas (H₂). libretexts.orglibretexts.org This reaction proceeds through an alkene intermediate which is not typically isolated. libretexts.org

For the partial reduction to 2-vinylpyrazine, a "poisoned" catalyst is required to prevent over-reduction to the alkane. Lindlar's catalyst , which consists of palladium deposited on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) or quinoline, is commonly used for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene. libretexts.orgchemistrytalk.orgbyjus.com Since this compound is a terminal alkyne, the product of hydrogenation with Lindlar's catalyst is 2-vinylpyrazine. The catalyst's reduced activity allows for the selective reduction of the triple bond while leaving double bonds intact. libretexts.orgbyjus.com The hydrogenation occurs on the surface of the metal catalyst, leading to the addition of both hydrogen atoms to the same face of the alkyne. chemistrytalk.orgyoutube.com

Alternatively, a trans-alkene can be formed from an internal alkyne via a dissolving metal reduction, using sodium or lithium in liquid ammonia. youtube.com For a terminal alkyne like this compound, this method is less relevant for producing a stereoisomeric alkene. A two-step method involving trans-hydrosilylation followed by protodesilylation can also achieve the trans-reduction of alkynes. nih.gov

Intramolecular Cycloaromatization Reactions

Intramolecular cycloaromatization reactions of functionalized this compound derivatives can lead to the formation of fused heterocyclic systems. These reactions often involve the generation of a reactive intermediate that subsequently cyclizes onto an adjacent part of the molecule.

One example of such a transformation is the tandem 1,3-dipolar cycloaddition followed by an intramolecular 6-exo-dig cycloaddition. In this strategy, a dipropargylamine (B1361397) derivative (containing two alkyne groups) reacts with an azide in a copper-catalyzed click reaction to form a triazole-yne intermediate. This intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the newly formed triazole ring attacks the remaining alkyne, to form a triazole-fused pyrazine system. rsc.org This approach demonstrates how the ethynyl group can be a key participant in constructing more complex, fused ring structures.

Photochemical and Metallophotoredox-Catalyzed Transformations

The fusion of transition metal catalysis with photoredox catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy in organic synthesis. princeton.edunih.gov This approach leverages visible light to initiate electron-transfer processes, generating reactive intermediates that can engage with transition metal catalytic cycles in novel ways. princeton.eduresearchgate.net This dual catalytic system opens up new reaction pathways that are often inaccessible through traditional thermal methods, allowing for the formation of complex bonds under remarkably mild conditions. princeton.edud-nb.info

While direct photochemical or metallaphotoredox synthesis of this compound is not extensively documented, the principles have been successfully applied to related azine systems, suggesting high potential for this application. For instance, photoredox-catalyzed Minisci alkylation has been used to functionalize pyrazines, demonstrating the utility of these methods for C-H functionalization on this heterocyclic core. nih.gov Similarly, photochemical [2+2+2]-cycloadditions catalyzed by cobalt have been employed to construct pyridine (B92270) rings, a reaction type that underscores the capability of light-driven processes in heterocycle synthesis. dcu.ie The core concept involves a photocatalyst, typically a ruthenium or iridium complex, which, upon absorbing light, can oxidize or reduce a substrate or a transition metal complex, thereby initiating or facilitating the catalytic cycle. researchgate.netd-nb.info This strategy has been effective in mediating C-N bond formations and C-H arylations in various heterocyclic systems, providing a blueprint for potential applications in the synthesis and functionalization of ethynylpyrazines. princeton.eduresearchgate.net

Late-Stage Functionalization and High-Throughput Diversification

Late-stage functionalization (LSF) is a paramount strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthetic sequence. nih.govacs.orgworktribe.com This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR). scispace.com For heterocyclic compounds like pyrazine derivatives, LSF allows for the rapid generation of a diverse library of molecules from a common advanced intermediate. nih.govworktribe.com

A notable LSF strategy applicable to diazines, including pyrazines, involves a two-step sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). scispace.comacs.org The initial fluorination occurs selectively at the carbon atom adjacent to a ring nitrogen, installing a fluoride (B91410) group that can then be displaced by a wide range of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. scispace.comacs.org

High-throughput diversification builds upon LSF principles by employing methods that allow for the rapid, parallel synthesis and screening of numerous compounds. nih.govnih.gov A cutting-edge technique involves using accelerated reactions in microdroplets, where reaction mixtures are nebulized and analyzed by mass spectrometry. nih.govnih.gov This method dramatically reduces reaction times to the millisecond scale and minimizes material consumption to the nanogram level, permitting the screening of hundreds of reactions in a very short period. nih.gov Such approaches are ideal for rapidly diversifying a core structure like this compound to discover new molecules with desired properties. sciety.orgdigitellinc.combiorxiv.org

Strategies Utilizing Aryl Thianthrenium Salts for C-H Functionalization

A powerful and versatile method for the late-stage C-H functionalization of arenes and heteroarenes involves the use of aryl thianthrenium salts. rsc.org This two-step approach begins with the direct, site-selective conversion of a C-H bond into a C-S bond, forming a stable aryl thianthrenium salt. d-nb.info This salt then serves as a highly effective electrophilic coupling partner in a multitude of transformations, acting as a synthetic linchpin for diversification. google.com

The thianthrenium group can be installed on heterocycles, including pyrazines, and subsequently engaged in a wide array of transition metal-catalyzed cross-coupling reactions. google.comresearchgate.net This method provides access to functional groups that would be difficult to introduce via other C-H activation strategies. d-nb.info The versatility of this approach is highlighted by its compatibility with numerous catalytic systems, including both palladium-catalyzed cross-couplings and photoredox-catalyzed reactions. d-nb.infogoogle.com For example, photo- and copper-mediated cyanation of heteroaryl thianthrenium salts has been demonstrated as a viable route for introducing nitrile groups. nih.gov

| Reaction Type | Coupling Partner/Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Suzuki Reaction | Boronic acids/esters | Aryl/Heteroaryl | google.com |

| Sonogashira Reaction | Terminal alkynes | Alkynyl | google.com |

| C-N Cross-Coupling | Amines, N-heterocycles | Amino | researchgate.net |

| Heck Reaction | Alkenes | Alkenyl | google.com |

| Negishi Reaction | Organozinc reagents | Alkyl/Aryl | google.com |

| Carbonylation | Carbon monoxide | Carbonyl derivatives | google.com |

| Cyanation | Cyanide source | Nitrile | nih.gov |

| Sulfination | Sodium hydroxymethanesulfinate | Sulfinate | d-nb.info |

High-Throughput Synthesis and Screening Platforms for Ethynylpyrazine Libraries

The discovery of novel bioactive compounds necessitates the synthesis and evaluation of large collections of molecules, known as chemical libraries. thermofisher.commdpi.com High-throughput synthesis and screening (HTS) platforms are integrated systems that automate these processes, enabling the rapid identification of "hit" compounds with desired activity from libraries that can contain thousands of members. evotec.com For ethynylpyrazine derivatives, such platforms are invaluable for efficiently navigating the vast chemical space to uncover new therapeutic agents or functional materials. nih.gov These platforms combine robotic liquid handling, parallel reaction vessels, and sensitive analytical techniques to streamline the entire discovery workflow. beilstein-journals.org

Microfluidic Synthesis for Accelerated Compound Discovery

Microfluidic synthesis represents a significant technological advancement for accelerated compound discovery. insidetx.com By conducting chemical reactions within micro-scale channels, these systems offer superior control over reaction parameters compared to traditional batch synthesis. mdpi.com The high surface-area-to-volume ratio in microreactors facilitates extremely rapid mixing and efficient heat transfer, which can lead to higher yields, cleaner reactions, and dramatically reduced reaction times. rsc.orgnih.gov

This technology is particularly well-suited for the synthesis of compound libraries. nih.gov The continuous-flow nature of microfluidic systems allows for the sequential synthesis of different analogues by simply altering the input of starting materials, a process that can be fully automated. mdpi.com Research on the synthesis of pyrazinamide (B1679903) derivatives has demonstrated the advantages of continuous-flow microreactors over batch reactors, highlighting a significant increase in space-time yield. rsc.org This efficiency makes microfluidics a powerful tool for the rapid generation of an ethynylpyrazine library, where precise control over the nanoprecipitation and self-assembly process can yield products with consistent and tunable characteristics. insidetx.com

| Parameter | Shaker Reactor (Batch) | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | ~17 hours | Significantly shorter (residence time controlled) |

| Efficiency (STY*) | Lower | Higher |

| Process Control | Limited | Precise control of temperature and residence time |

| Scalability | Difficult | Easily scalable by continuous operation |

*STY: Space-Time Yield

Automation and Miniaturization in Reaction Condition Optimization

The optimization of a chemical reaction is a complex, multi-variable problem. beilstein-journals.org Automation and miniaturization are key enabling technologies that have revolutionized this process, moving it from a labor-intensive, one-variable-at-a-time approach to a highly efficient, automated workflow. researchgate.net Automated synthesis platforms can perform numerous experiments in parallel using miniaturized reactors, such as microtiter plates or flow chemistry systems, consuming minimal amounts of reagents. beilstein-journals.orgacs.org

These automated systems are often coupled with intelligent algorithms, including machine learning, to create self-optimizing platforms. researchgate.netacs.org Such a system can autonomously plan and execute a series of experiments, analyze the results in real-time using integrated analytical tools like HPLC, and then use the data to inform the next set of experimental conditions to maximize a target outcome, such as product yield. acs.org This closed-loop optimization can explore a wide range of continuous variables (e.g., temperature, residence time) and categorical variables (e.g., solvent, catalyst) simultaneously. acs.org The application of these automated platforms to the synthesis of pyrazine derivatives has been demonstrated, showcasing how machine-assisted procedures can significantly enhance productivity and efficiency in developing optimal synthetic protocols for ethynylpyrazine and its analogues. beilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of 2 Ethynylpyrazine

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group of 2-ethynylpyrazine is a hub of chemical reactivity, participating in a variety of addition and coupling reactions. vulcanchem.com Its reactivity is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The ethynyl (B1212043) group in this compound can participate in cycloaddition reactions. A notable example is the [2+2+2] cycloaddition, which is a powerful method for synthesizing pyridine (B92270) ring systems. nih.gov In this type of reaction, the alkyne can react with a nitrile, catalyzed by a transition metal, to form a substituted pyridine. nih.gov

Furthermore, the terminal alkyne is a suitable partner in 1,3-dipolar cycloadditions. For instance, it can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The presence of the pyrazine ring can influence the reaction kinetics and efficiency. Studies on the related 2-ethynylpyridine (B158538) have shown that the pyridine nitrogen can act as a ligand to activate the copper catalyst, suggesting a similar role for the pyrazine nitrogens. organic-chemistry.org The reaction of heterocyclic azides with activated acetonitriles can also lead to the formation of C,N-diheteroarylcarbamidines through a cycloaddition-rearrangement process. beilstein-journals.org

The strategic placement of ethynyl groups on aza-acene structures has been shown to suppress dimerization reactions like [4+4] and Diels-Alder cycloadditions. nih.gov This highlights the role of the ethynyl substituent in modulating the reactivity of the heterocyclic core. nih.gov

Nucleophilic Additions to the Ethynyl Group (e.g., Michael Acceptor Behavior)

The carbon-carbon triple bond of an alkyne can undergo nucleophilic addition. wikipedia.org In the context of this compound, the electron-withdrawing pyrazine ring is expected to polarize the triple bond, rendering the terminal carbon susceptible to attack by nucleophiles. This is analogous to the behavior of α,β-unsaturated carbonyl compounds, which act as Michael acceptors. wikipedia.orgorganicchemistrytutor.com

The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). wikipedia.org While this compound is not a classic α,β-unsaturated carbonyl compound, the polarization induced by the pyrazine ring can facilitate conjugate-type additions. Nucleophiles such as amines, thiols, and carbanions can potentially add to the β-carbon of the ethynyl group. organicchemistrytutor.comfiveable.me The reaction is often base-catalyzed, which helps to generate the nucleophilic species. nrochemistry.com

It has been observed that terminal alkynes can react with cysteine nucleophiles in the active sites of proteases, forming a vinyl thioether linkage. ubiqbio.com This reactivity, while not a classical Michael addition, underscores the susceptibility of the terminal alkyne to nucleophilic attack.

Hydration and Hydrofunctionalization Reactions (e.g., Kucherov Hydration)

The addition of water across the triple bond of an alkyne, known as hydration, is a fundamental transformation that typically yields a ketone. chem-station.comlibretexts.org The Kucherov reaction, which employs a mercury(II) salt as a catalyst in an acidic medium, is a classic method for alkyne hydration. chem-station.comvedantu.com For terminal alkynes like this compound, the reaction is expected to follow Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. chem-station.comlibretexts.org

A study on the hydration of 2-ethynyl-5-(trifluoromethoxy)pyrazine (B1383625) via the Kucherov reaction demonstrated the successful formation of the corresponding acetylpyrazine (B1664038) derivative in high yield. mdpi.comnih.gov This indicates that the pyrazine ring is compatible with these reaction conditions.

The reaction mechanism involves the activation of the alkyne by the mercury(II) catalyst, followed by the nucleophilic attack of water. chem-station.comlibretexts.org

Pyrazine Ring Reactivity and Directed Functionalization

The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The ethynyl substituent further modulates these electronic properties.

Electronic Effects of the Ethynyl Substituent on Pyrazine Reactivity

The introduction of a pyrazine ring into an aromatic system generally lowers the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This enhances the stability of the molecule and facilitates electron injection. researchgate.net

The ethynyl group, when attached to an aromatic ring, can act as a weak electron-withdrawing group. Theoretical studies on substituted benzenes have shown that the ethynyl group can fine-tune the interaction energies in cation-π and anion-π complexes. nih.gov In the case of di(arylethynyl)tetracenes, the electronic properties of the aryl groups conjugated through the ethynyl linker significantly polarize the tetracene core. rsc.org For instance, a pyrazine-containing derivative exhibited the lowest HOMO energy, indicative of its electron-withdrawing nature. rsc.org This suggests that the ethynyl group in this compound will further decrease the electron density of the already electron-deficient pyrazine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.

Regioselectivity in Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: Pyrazine, like pyridine, is generally unreactive towards electrophilic aromatic substitution due to its π-deficient nature. imperial.ac.ukstackexchange.com The nitrogen atoms strongly deactivate the ring towards attack by electrophiles. imperial.ac.uk If substitution does occur, it is predicted to happen at positions that avoid placing a positive charge on the nitrogen atoms in the intermediate arenium ion. stackexchange.com The presence of the deactivating ethynyl group would further disfavor electrophilic substitution.

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. wikipedia.org For instance, chloro-substituted pyrazines readily undergo nucleophilic substitution. The position of substitution is directed by the electronic effects of both the ring nitrogens and any existing substituents. The ethynyl group, being electron-withdrawing, would further activate the ring towards nucleophilic attack. In a molecule like 2-chloro-6-ethynylpyrazine, the chlorine atom is susceptible to displacement by nucleophiles. The regioselectivity would be influenced by the combined directing effects of the two nitrogen atoms and the ethynyl group.

Detailed Reaction Mechanism Elucidation Through Spectroscopic and Computational Analysis

The elucidation of reaction mechanisms for compounds like this compound is a multifaceted process that relies on the synergy between experimental spectroscopic data and theoretical computational models. This combination allows for a comprehensive understanding of reaction pathways, from the identification of transient intermediates to the characterization of transition states and the determination of reaction kinetics. In-situ spectroscopic techniques provide real-time snapshots of the reacting system, while computational chemistry offers a molecular-level picture of the energetic and structural transformations.

A prime example of a reaction where such detailed analysis is crucial is the Sonogashira cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. For this compound, this reaction would involve the coupling of its terminal alkyne group with an aryl or vinyl halide. The generally accepted mechanism proceeds through two interconnected catalytic cycles: one involving palladium and the other involving a copper co-catalyst. libretexts.orgwikipedia.org

Spectroscopic Analysis for Intermediate Identification

Spectroscopic methods are indispensable for tracking the progress of a reaction and identifying the species present at any given moment. Techniques like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly powerful. sci-hub.se For transition-metal-catalyzed reactions, the low concentration and short lifetimes of intermediates make in-situ monitoring essential. wikipedia.orgesrf.fr

In the context of a Sonogashira coupling of this compound, in-situ FT-IR spectroscopy can monitor the reaction progress by tracking the disappearance of the characteristic C≡C-H stretching vibration of this compound (typically around 3300 cm⁻¹) and the appearance of the C≡C stretching vibration of the disubstituted alkyne product (around 2200 cm⁻¹). More importantly, it can help identify key intermediates. For instance, the formation of a copper(I)-pyrazinylacetylide intermediate is a key step in the copper cycle. libretexts.org This intermediate would exhibit a shift in the C≡C stretching frequency compared to the free alkyne, which can be detected spectroscopically. Similarly, changes in the coordination sphere of the palladium catalyst, such as the formation of Pd(0)-alkyne or Pd(II)-alkynyl complexes, can be probed. libretexts.org

To illustrate, consider the data that could be obtained from an in-situ FT-IR analysis of a hypothetical Sonogashira reaction between this compound and iodobenzene.

Table 1: Hypothetical In-Situ FT-IR Data for Sonogashira Coupling of this compound

| Species | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| This compound | ν(C≡C-H) | ~3300 | Intensity decreases over time |

| This compound | ν(C≡C) | ~2110 | Intensity decreases over time |

| Copper(I)-pyrazinylacetylide | ν(C≡C) | ~2050 | Appears and then decreases |

| Pd(II)-alkynyl complex | ν(C≡C) | ~2080 | Transiently observed |

This table is interactive. Users can sort the data by clicking on the column headers.

Furthermore, techniques like time-resolved UV-Vis spectroscopy can track changes in the electronic environment of the metal centers, while advanced NMR techniques can provide structural information on diamagnetic intermediates that are sufficiently long-lived. sci-hub.seesrf.fr

Computational Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.netdiva-portal.org DFT calculations allow researchers to map the entire potential energy surface of a reaction, providing insights that are often inaccessible through experimentation alone. smu.edu This includes calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For the Sonogashira coupling of this compound, DFT studies can be used to:

Validate the proposed mechanism: By calculating the Gibbs free energy profile for the entire catalytic cycle, the feasibility of each elementary step (oxidative addition, transmetalation, reductive elimination) can be assessed. libretexts.orgresearchgate.net

Characterize transition states: The geometry of transition states can be optimized, and the associated activation energy barriers can be calculated, which determines the rate of the reaction. smu.edu

Investigate alternative pathways: DFT can explore competing mechanisms, such as a copper-free pathway or alternative transmetalation steps, to determine the most likely route. libretexts.org

Simulate spectroscopic data: Computational models can predict vibrational frequencies (IR) and NMR chemical shifts. nih.govmdpi.com Comparing these predicted spectra with experimental data provides strong evidence for the identity of observed species, especially short-lived intermediates. nih.gov

The following table presents hypothetical energy data for the key stationary points in the palladium cycle of the Sonogashira coupling, as would be determined by DFT calculations.

Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies (kcal/mol) for the Sonogashira Reaction

| Species / State | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L₂ + Aryl Halide + Cu-Acetylide | 0.0 |

| TS1 (Ox. Add.) | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Pd(II)-Aryl-Halide complex | +5.6 |

| TS2 (Transmetalation) | Transition state for transmetalation | +12.8 |

| Intermediate 2 | Pd(II)-Aryl-Alkynyl complex | -2.5 |

| TS3 (Red. Elim.) | Transition state for reductive elimination | +18.5 |

This table is interactive. Users can sort the data by clicking on the column headers.

The synergistic use of these spectroscopic and computational methods provides a robust framework for the detailed elucidation of reaction mechanisms. Experimental observations guide and validate computational models, while theoretical calculations offer a level of detail that helps interpret complex spectroscopic data, leading to a comprehensive and scientifically rigorous understanding of the reactivity of this compound.

Coordination Chemistry of 2 Ethynylpyrazine Derivatives

Design and Synthesis of Ethynylpyrazine-Based Ligands

The design and synthesis of ligands are fundamental to the development of new coordination complexes. frontiersin.orgdicp.ac.cn Ethynylpyrazine-based ligands offer a rich platform for creating diverse molecular structures due to their specific coordination properties. mdpi.com

Chelation Modes and Denticity of Pyrazine (B50134) and Ethynylpyrazine Ligands

The way a ligand binds to a metal center is defined by its chelation mode and denticity, which refers to the number of donor atoms that can simultaneously coordinate to a central metal ion. libretexts.orglibretexts.org Pyrazine itself is typically a monodentate ligand, meaning it binds to a metal ion through one of its nitrogen atoms. Due to the rigid nature of the pyrazine ring, it is generally unable to chelate, a process where a single ligand binds to a metal ion through multiple donor sites. reddit.com However, it can act as a bridging ligand, connecting two different metal centers. reddit.com

The introduction of an ethynyl (B1212043) group at the 2-position of the pyrazine ring can influence its coordination behavior. While the primary coordination is expected to occur through the pyrazine nitrogen atoms, the acetylenic group can also participate in interactions, leading to more complex structures. The denticity of pyrazine and its derivatives is a critical factor in determining the geometry and stability of the resulting metal complexes. libretexts.orglibretexts.org For instance, multidentate ligands, which can bind through more than one atom, are also referred to as chelating ligands. libretexts.org The number of binding sites is denoted by kappa (κ), so a ligand binding through two atoms is described as κ² bidentate. libretexts.org

Derivatives of pyrazine, such as those with carboxylate groups, can exhibit different chelation modes. For example, pyrazine-2,3-dicarboxylic acid can act as a tridentate chelator, binding through two nitrogen atoms and an oxygen atom from a carboxylate group. mdpi.com It can also exhibit O,N-chelation and O,O-chelation. The specific chelation mode adopted can depend on the reaction conditions and the nature of the metal ion.

Coordination to Transition Metal Centers (e.g., Platinum, Ruthenium, Gold, Manganese, Iron, Cobalt, Nickel)

Ethynylpyrazine derivatives have been successfully coordinated to a variety of transition metal centers, including platinum, ruthenium, gold, manganese, iron, cobalt, and nickel. mdpi.comwhiterose.ac.ukmdpi.comuniv-orleans.fr The coordination of these ligands to metal ions can lead to the formation of stable complexes with interesting photophysical and electrochemical properties. mdpi.com

The synthesis of these complexes often involves the reaction of the ethynylpyrazine ligand with a suitable metal precursor. For example, platinum(II) complexes can be prepared using precursors like bis(triphenylphosphine)palladium(II) dichloride. frontiersin.org The coordination of 2-ethynylpyrazine to different metal centers can result in a range of geometries, from square planar for Pt(II) to octahedral for other metals like Co(II) and Ni(II). mdpi.comlibretexts.org The specific geometry is influenced by the metal's coordination preferences and the steric and electronic properties of the ligand. libretexts.org

The coordination chemistry of pyrazine derivatives with various transition metals has been extensively studied. For instance, Schiff base derivatives of 2-aminopyrazine (B29847) have been used to synthesize complexes with Mn(II), Fe(III), Co(II), and Ni(II). mdpi.com In these complexes, the ligand typically acts as a bidentate or tridentate chelator. mdpi.commdpi.com The coordination environment around the metal ion can be further modified by the presence of other ligands or counter-ions. ekb.eg

Self-Assembly of Supramolecular Structures and Coordination Networks

Self-assembly is a process where molecules spontaneously organize into well-defined structures. fiveable.mewikipedia.org Ethynylpyrazine-based ligands are excellent candidates for the construction of supramolecular assemblies and coordination networks due to their ability to form directional interactions. frontierspecialtychemicals.com

Formation of Ionic Hexagonal Macrocycles

A notable achievement in the self-assembly of ethynylpyrazine derivatives is the formation of ionic hexagonal macrocycles. frontiersin.org These structures are formed through a coordination-driven self-assembly process, where donor and acceptor tectons (building blocks) are combined to create a larger, cyclic structure. frontiersin.org

For example, a donor tecton derived from 2,6-diethynylpyrazine (B13966986) can react with a complementary platinum-based acceptor tecton to form a [1+1] hexagonal macrocycle. frontiersin.org The formation of this macrocycle is confirmed by techniques such as multinuclear NMR and mass spectrometry. frontiersin.org Molecular modeling studies have further supported the hexagonal shape of these macrocycles. frontiersin.org These hexagonal frameworks are of particular interest due to their prevalence in nature, such as in honeycombs and graphite. frontiersin.org The synthesis of such structures often requires the precise convergence of multiple components. frontiersin.org

Construction of π-π Stacked Infinite Columns and Multi-Dimensional Frameworks

Beyond discrete macrocycles, this compound and its derivatives can be used to construct extended structures like infinite columns and multi-dimensional frameworks. frontierspecialtychemicals.comuw.edu.plresearchgate.net These structures are often stabilized by π-π stacking interactions between the aromatic pyrazine rings. frontierspecialtychemicals.commdpi.com

Silver(I) complexes of this compound have been shown to form infinite columns through the assembly of silver(I)-ethynide supramolecular synthons. frontierspecialtychemicals.com These columns are characterized by significant π-π stacking, which plays a crucial role in their formation and stability. frontierspecialtychemicals.commdpi.com The resulting structures can be further organized into two- and three-dimensional coordination networks. frontierspecialtychemicals.com The ability to form such extended architectures highlights the potential of ethynylpyrazine ligands in creating materials with tailored properties. colorado.edu

The construction of multi-dimensional frameworks can also be achieved using other pyrazine derivatives. For instance, copper(I) complexes with 2,2'-dipyridylamine (B127440) derivatives can form one-dimensional (1D) coordination polymers that further assemble into two-dimensional (2D) metal-organic frameworks (MOFs) through π-π stacking interactions. rsc.org

Advanced Spectroscopic Characterization of Metal Complexes (e.g., FTIR, NMR, X-ray Crystallography)

The characterization of the synthesized metal complexes is crucial for understanding their structure, bonding, and properties. A combination of spectroscopic techniques is typically employed for this purpose. mdpi.comlibretexts.orgekb.eg

FTIR Spectroscopy is used to identify the coordination of the ligand to the metal ion. mdpi.com Changes in the vibrational frequencies of the ligand upon coordination, such as shifts in the C=N and C=C stretching bands of the pyrazine ring, provide evidence of complex formation. mdpi.com For instance, a shift to lower frequencies in the C-N stretching bands can indicate that the nitrogen atoms are involved in coordination. mdpi.com

NMR Spectroscopy provides detailed information about the structure of the complexes in solution. frontiersin.org Multinuclear NMR, including ¹H, ¹³C, and ³¹P NMR, can be used to confirm the formation of the desired product and to probe the symmetry of the complex. frontiersin.org For example, a sharp singlet in the ³¹P{¹H} NMR spectrum of a platinum complex can indicate a highly symmetrical structure. frontiersin.org

Theoretical Frameworks in Metal-Ligand Bonding of Ethynylpyrazine Complexes

The electronic structure and properties of transition metal complexes containing this compound derivatives are fundamentally governed by the nature of the metal-ligand bond. Understanding this interaction requires theoretical models that can describe the bonding, predict geometric and magnetic properties, and interpret spectroscopic data. The primary frameworks used for this purpose are Crystal Field Theory (CFT), Ligand Field Theory (LFT), and the Angular Overlap Model (AOM). While modern computational methods like Density Functional Theory (DFT) are now prevalent for detailed electronic structure calculations nih.govfrontiersin.orgrsc.orgusd.edu, the conceptual models of CFT, LFT, and AOM provide an essential qualitative and semi-quantitative understanding of the d-orbital energetics that drive the chemistry of these complexes.

Crystal Field Theory (CFT)

Crystal Field Theory offers a simple electrostatic model for the interaction between a central metal ion and its surrounding ligands. wikipedia.orglibretexts.org In CFT, ligands are treated as negative point charges that create an electric field, which in turn removes the degeneracy of the metal's d-orbitals. byjus.comlibretexts.org The interaction is considered purely ionic, with no covalent character. wikipedia.orgbyjus.com

When a this compound ligand coordinates to a metal center, typically through one of its nitrogen atoms, the ligand's lone pair of electrons repels the metal's d-electrons. The magnitude of this repulsion depends on the orientation of the d-orbital relative to the ligand. In an octahedral complex, for instance, the d-orbitals pointing directly along the Cartesian axes (the e_g set: d_z² and d_x²-y²) are destabilized to a greater extent than those pointing between the axes (the t_2g set: d_xy, d_xz, and d_yz). libretexts.orglibretexts.org This energy difference is termed the crystal field splitting energy (Δ_o).

The magnitude of Δ_o depends on the metal ion and the field strength of the ligand. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. uwimona.edu.jm Nitrogen-donor ligands like pyrazine are generally considered to be of intermediate to strong field strength, leading to a significant Δ_o. This can result in either high-spin or low-spin complexes for d⁴–d⁷ metal ions, depending on whether Δ_o is smaller or larger than the spin-pairing energy (P). libretexts.orglibretexts.org

High-Spin: Occurs with weak-field ligands where Δ_o < P. Electrons will occupy higher energy e_g orbitals before pairing in lower energy t_2g orbitals, maximizing unpaired electrons. byjus.com

Low-Spin: Occurs with strong-field ligands where Δ_o > P. Electrons will pair in the t_2g orbitals before occupying the e_g orbitals, minimizing unpaired electrons. byjus.com

The geometry of the complex is crucial. In a tetrahedral field, the d-orbital splitting is inverted and smaller (Δ_t ≈ 4/9 Δ_o) compared to an octahedral field. wikipedia.org Square planar complexes, which can be viewed as a tetragonally distorted octahedral geometry, exhibit a more complex splitting pattern with the largest energy separation. libretexts.org

| Geometry | High Energy Orbitals | Low Energy Orbitals | Splitting Energy | Typical Spin State |

|---|---|---|---|---|

| Octahedral | eg (dz², dx²-y²) | t2g (dxy, dxz, dyz) | Δo | High or Low |

| Tetrahedral | t2 (dxy, dxz, dyz) | e (dz², dx²-y²) | Δt | Usually High |

| Square Planar | dx²-y² | dxy, dz², (dxz, dyz) | Large | Usually Low |

Ligand Field Theory (LFT)

Ligand Field Theory is an extension of CFT that incorporates covalent interactions by applying molecular orbital (MO) theory. wikipedia.orglibretexts.org It provides a more complete and realistic picture of the metal-ligand bond, acknowledging that it is rarely purely ionic. uwimona.edu.jm In LFT, metal and ligand orbitals of appropriate symmetry combine to form bonding and antibonding molecular orbitals. libretexts.org

For a this compound complex, we consider both σ and π interactions:

σ-Bonding: The nitrogen donor atom of the pyrazine ring possesses a lone-pair orbital that can overlap with a suitable metal orbital (e.g., d_z², d_x²-y², s, p) to form a σ-bond. This interaction results in a low-energy bonding MO (mostly ligand in character) and a high-energy antibonding MO (mostly metal d-orbital in character). The metal's e_g orbitals (in an octahedral context) are destabilized because they are involved in these σ-interactions and become σ* antibonding orbitals. libretexts.org The t_2g orbitals are non-bonding in a purely σ-interaction model.

π-Bonding: The pyrazine ring and the ethynyl group are both π-systems, allowing for π-interactions with the metal's t_2g orbitals.

π-Donation: If the ligand has filled π-orbitals of suitable symmetry and energy, it can donate electron density to the metal's t_2g orbitals. This is typical for halide or oxide ligands. This interaction raises the energy of the bonding π-MO and lowers the energy of the antibonding t_2g* orbitals, thus decreasing Δ_o. uwimona.edu.jm

π-Acceptance (π-Backbonding): this compound is expected to be a good π-acceptor. The pyrazine ring has empty π* orbitals, and the ethynyl group's C≡C bond also has associated π* orbitals. These can overlap with the metal's filled or partially filled t_2g orbitals. wikipedia.org This back-donation of electron density from the metal to the ligand stabilizes the t_2g orbitals (making them more bonding in character) and increases the value of Δ_o. This is why ligands like CN⁻ and CO, which are strong π-acceptors, are at the high end of the spectrochemical series. uwimona.edu.jm

LFT successfully explains the spectrochemical series as a function of both σ-donor and π-acceptor/donor capabilities of the ligands, a feat that CFT cannot achieve as it fails to explain why neutral ligands like CO can be stronger field ligands than anions like F⁻. uwimona.edu.jm

Angular Overlap Model (AOM)

The Angular Overlap Model is a quantitative and chemically intuitive approach within the LFT framework that focuses on the local interactions between individual ligand orbitals and the metal d-orbitals. numberanalytics.com It parameterizes the strength of these interactions based on the degree of orbital overlap, which is dependent on the angle of approach. libretexts.org The model separates the bonding contributions into σ and π components, denoted by the parameters eσ and eπ. libretexts.org

eσ: Represents the destabilization of a metal d-orbital from a head-on σ-interaction.

eπ: Represents the destabilization (from a π-donor) or stabilization (from a π-acceptor) of a metal d-orbital from a side-on π-interaction.

The energy of each d-orbital is calculated by summing the contributions from all ligands, with the magnitude of each contribution depending on the geometry of the complex. libretexts.org For an octahedral complex [ML₆], the energies of the d-orbitals are:

E(d_z²) = 3eσ

E(d_x²-y²) = 3eσ

E(d_xy) = 4eπ

E(d_xz) = 4eπ

E(d_yz) = 4eπ

From this, the ligand field splitting energy is given by: Δ_o = 3eσ - 4eπ.

This equation elegantly demonstrates how σ-donors (positive eσ) and π-acceptors (negative eπ) both contribute to a larger Δ_o, while π-donors (positive eπ) decrease Δ_o.

For a this compound complex, the AOM parameters would reflect the distinct bonding capabilities of its coordinating atoms. The pyrazine nitrogen is primarily a σ-donor but also a modest π-acceptor. The ethynyl group, if it participates in bonding (e.g., in a π-complex or as a bridging ligand), would have its own set of parameters dominated by π-interactions. The AOM is particularly powerful for analyzing complexes with low symmetry or those containing multiple different ligands, as it can quantify the electronic contribution of each ligand independently. researchgate.net

| Ligand/Functional Group | Bonding Type | Typical eσ (cm-1) | Typical eπ (cm-1) | Effect on Δo |

|---|---|---|---|---|

| Ammonia (NH3) | σ-donor | ~7,000 - 8,000 | 0 | Increase |

| Pyridine-type N | σ-donor, weak π-acceptor | ~6,000 - 7,500 | ~ -500 to -1,000 | Strong Increase |

| Halide (Cl-) | Weak σ-donor, π-donor | ~4,000 - 5,000 | ~1,000 - 1,500 | Decrease |

| Cyanide (CN-) | σ-donor, strong π-acceptor | ~7,000 - 8,000 | ~ -3,000 to -4,000 | Very Strong Increase |

| Ethynyl/Alkyne (as π-ligand) | π-donor/acceptor | (Variable) | (Variable, can be significant) | Variable |

Note: AOM parameters are empirical and vary with the metal ion, its oxidation state, and the specific complex.

Computational Chemistry and Theoretical Characterization of 2 Ethynylpyrazine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 2-ethynylpyrazine at the atomic and electronic levels. wikipedia.orgspinquanta.com Techniques like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine the molecule's behavior. researchgate.netrwth-aachen.de These methods solve the Schrödinger equation, which describes the quantum mechanical behavior of electrons in molecules, providing a detailed picture of the molecule's electronic landscape.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net On the other hand, DFT, a method that has gained significant popularity since the 1980s, calculates the electronic structure of a molecule based on its electron density. researchgate.net Both approaches are crucial for obtaining accurate predictions of molecular structures and properties. wikipedia.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical and physical properties. For this compound, understanding the arrangement of its electrons is key to predicting its reactivity and spectroscopic behavior. Molecular orbital (MO) theory provides a framework for describing the electronic structure, where electrons are distributed among a set of molecular orbitals. aps.org

Computational analysis reveals the energy levels and compositions of these molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates a more reactive species.

The analysis of molecular orbitals also involves examining the contributions of individual atomic orbitals to the formation of the molecular orbitals. jimdo.com This provides a detailed picture of the bonding within the molecule. For instance, in a molecule like this compound, the analysis would detail the interactions between the orbitals of the pyrazine (B50134) ring and the ethynyl (B1212043) group.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Crucial for understanding reactivity with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Key to understanding reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the molecule's excitability and chemical reactivity. |

Prediction of Spectroscopic Signatures and Reactivity Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to confirm the molecule's structure. For example, the calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. acs.org

Reactivity parameters, derived from the electronic structure, provide quantitative measures of a molecule's chemical behavior. These parameters, often calculated using DFT, include:

Electron Affinity: The energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Ionization Potential: The energy required to remove an electron from a neutral atom or molecule.

Chemical Hardness and Softness: Measures of the resistance to change in electron distribution.

Electrophilicity Index: A measure of the electrophilic character of a species.

These descriptors help in understanding the molecule's propensity to participate in various chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the sequence of steps that transform reactants into products. numberanalytics.com Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states, which are the high-energy intermediates that connect reactants and products. numberanalytics.comnumberanalytics.com

By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways. numberanalytics.com Transition state theory is a fundamental concept used to analyze these pathways and predict reaction rates. numberanalytics.com The identification and characterization of the transition state structure are crucial for understanding the energy barrier of a reaction. numberanalytics.com For this compound, this analysis can be applied to predict its behavior in reactions such as cycloadditions or nucleophilic additions to the ethynyl group.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of this compound over time. oecd-nea.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves. frontiersin.org

MD simulations can be used to investigate the conformational flexibility of the ethynyl group relative to the pyrazine ring and how this is influenced by the surrounding environment, such as a solvent. oecd-nea.org Furthermore, these simulations can shed light on how this compound interacts with other molecules, including water, organic solvents, or biological macromolecules. oecd-nea.org This is particularly important for understanding its behavior in solution and its potential biological activity. researchgate.net

Investigations into Tautomerism and Aromaticity of Ethynylpyrazine Systems

Tautomerism, the interconversion of structural isomers, is a key concept in organic chemistry. allen.in For heterocyclic systems like pyrazine, the position of tautomeric equilibrium can be influenced by factors such as the aromaticity of the different tautomeric forms. nih.govmasterorganicchemistry.com Aromaticity, a property of cyclic, planar molecules with a ring of resonance bonds, confers significant stability. masterorganicchemistry.com

Computational studies can be employed to investigate the potential tautomers of this compound and to determine their relative stabilities. nih.gov The aromaticity of the pyrazine ring in each tautomer can be quantified using various theoretical indices. These studies help to understand whether the ethynyl-substituted pyrazine exists predominantly in one tautomeric form and how factors like substitution and solvent might shift the equilibrium. allen.innih.gov

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Relevance

To explore the potential biological relevance of this compound, computational techniques like molecular docking and ligand-protein interaction modeling are employed. nih.gov Molecular docking predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govyoutube.com This allows for the identification of potential binding sites and the characterization of the intermolecular interactions that stabilize the complex. nih.govnih.gov

Applications of 2 Ethynylpyrazine in Advanced Materials Science

Development of π-Conjugated Materials

The fusion of the pyrazine (B50134) heterocycle with an ethynyl (B1212043) group creates a powerful donor-acceptor (D-A) motif within a single compact unit. The pyrazine ring acts as an electron acceptor, while the ethynyl group serves as a π-conjugated linker, enabling effective electronic communication with other molecular fragments. academie-sciences.fr This structural arrangement is fundamental to the development of novel π-conjugated materials with precisely controlled properties. rsc.org The extension of conjugation through the ethynyl linker typically leads to a reduction in the HOMO-LUMO gap, causing a red-shift in absorption spectra. academie-sciences.fr

The electronic properties of ethynylpyrazine derivatives make them highly suitable for optoelectronic applications. researchgate.net Materials incorporating thienopyrazine, a related structure, have been shown to be excellent precursors for low band gap organic materials that facilitate intramolecular charge transfer (ICT), a critical process in photovoltaics. academie-sciences.fr Theoretical studies on various thienopyrazine-based dyes have demonstrated that their LUMO levels are well-positioned above the conduction band of titanium dioxide (TiO₂), suggesting efficient photoexcited electron injection in dye-sensitized solar cells. academie-sciences.fr

Furthermore, the polymerization of pyrazine-containing monomers can lead to materials with significantly narrowed optical bandgaps. For instance, a graphdiyne analogue featuring a pyrazine core (PR-GDY) was synthesized, and its polymerization resulted in a material with enhanced electrocatalytic activity, demonstrating the influence of the pyrazine unit on the final properties. rsc.org In the realm of light-emitting materials, tetraalkynylpyrazines have been synthesized and shown to exhibit promising fluorescence properties with high quantum yields, which is a key parameter for the efficiency of Organic Light-Emitting Diodes (OLEDs). rsc.org

| Compound/Material | Key Optoelectronic Property | Value | Application Context | Reference |

| Thienopyrazine Dyes | Optical Band Gap (Eg) | 1.97 - 2.17 eV | Dye-Sensitized Solar Cells | academie-sciences.fr |

| Ethynyl-linked Porphyrin COF | Optical Band Gap (Eg) | 1.32 eV | Photoconductive Materials | nih.gov |

| Pyrazine-Graphdiyne (PR-GDY) | Onset Potential (HER) | -275 mV (vs. RHE) | Electrocatalysis | rsc.org |

The electronic structure of 2-ethynylpyrazine derivatives is conducive to efficient charge transfer, a property essential for semiconductor applications. rsc.org The combination of the electron-withdrawing pyrazine ring and the π-system of the ethynyl group allows for the fine-tuning of frontier molecular orbital (HOMO and LUMO) energy levels. rsc.org This tuning is critical for optimizing charge injection and transport in electronic devices.

Theoretical studies on related systems, such as triphenylamino-ethynyl polycyclic aromatic hydrocarbons, provide a framework for understanding how molecular design influences charge transport properties. univ-orleans.fr The conductivity of materials based on ethynylpyrazine can be enhanced through polymerization. For example, films of conjugated polymers prepared via certain methods can exhibit high electrical conductivities after chemical doping. advancedsciencenews.com The synthesis of pyrazinacene conjugated polymers has produced n-type materials with low reduction potentials, placing their LUMO energy levels on par with some of the best-performing n-type polymers, which are crucial for constructing efficient organic field-effect transistors and solar cells. rsc.org The introduction of ethynyl linkers into polymer backbones has been shown to promote more planar structures, which can enhance electronic coupling and, consequently, charge mobility. mdpi.com

Optoelectronic Applications (e.g., Organic Solar Cells, Light-Emitting Diodes, Field-Effect Transistors)

Design and Synthesis of Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. google.comresearchgate.net The precise, predetermined arrangement of these building blocks results in robust and porous structures. google.com While imine condensation is a common method for COF synthesis, the use of acetylenic coupling reactions, such as the Sonogashira-Hagihara reaction, has emerged as a powerful strategy for constructing highly stable, fully conjugated frameworks. acs.orgbldpharm.com

While this compound itself is a monofunctional building block, its di-functionalized derivatives, such as dihalo- or diethynyl-pyrazines, are excellent monomers for the construction of COFs and other porous polymers. ambeed.comscielo.br The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, is particularly well-suited for incorporating the ethynylpyrazine motif into extended two- or three-dimensional networks. acs.org

A notable example is the synthesis of ethynyl-linked COFs through the Sonogashira cross-coupling of tetrakis(4-ethynylphenyl)porphyrin and tetrakis(4-bromophenyl)porphyrin. nih.gov This work establishes a clear precedent for using ethynyl groups to form the covalent linkages in a COF. Similarly, pyrazine-containing conjugated porous polymers have been fabricated using palladium-catalyzed Sonogashira–Hagihara cross-coupling reactions between a di-brominated pyrazine derivative and a triethynyl co-monomer. urfu.ru These materials possess permanent porosity and have shown potential as electrocatalysts, demonstrating that the pyrazine units can impart specific functionalities to the framework. urfu.ru The resulting porous materials benefit from the high chemical and thermal stability conferred by the robust, covalently bonded network. acs.org

Advanced Polymer Chemistry

The synthesis of conjugated polymers containing pyrazine units has been a significant challenge due to the specific reactivity of pyrazine monomers, which are not always amenable to popular condensation polymerization methods. rsc.org However, recent breakthroughs have enabled the creation of high molecular weight pyrazinacene-based conjugated polymers. rsc.org These polymers are of great interest as they combine the processability of polymers with the electronic properties of semiconductors. advancedsciencenews.com

The Sonogashira coupling reaction is a key method for synthesizing novel conjugated polymers from ethynylpyrazine monomers or their derivatives. mdpi.com This reaction allows for the creation of alternating copolymers by reacting a dihalo-aromatic monomer with a diethynyl-aromatic monomer. For example, copolymers containing fluorene (B118485) and naphthothiadiazole units have been synthesized with ethynylene linkers, which were found to adopt more planar structures compared to their thiophene-based analogues. mdpi.com This planarity is crucial for effective π-orbital overlap and efficient charge transport along the polymer backbone.

A novel Pd and Cu-free dehydrohalogenation polymerization using HgCl₂ has also been successfully employed to create high molecular weight organometallic conjugated pyrazinacene polymers at room temperature. rsc.org This method overcomes the challenge that pyrazinacene monomers are often unsuitable for traditional Pd- or Cu-catalyzed polymerizations. rsc.org The resulting polymers exhibit low reduction potentials, making them promising n-type materials for organic electronics. rsc.org

| Polymer Synthesis Method | Monomers / Units | Key Polymer Property | Significance | Reference |

| Sonogashira Coupling | Di-ethynyl fluorene + Dihalo-naphthothiadiazole | More planar structure, low band gap | Improved conjugation | mdpi.com |

| Hg(II)-mediated Dehydrohalogenation | Pyrazinacene monomer | High molecular weight (organometallic) | Overcomes catalyst incompatibility | rsc.org |

| Direct Arylation Polycondensation | Phenoxazine + Dibromo-diketopyrrolopyrrole | High Mn (up to 41,500 g/mol ), low bandgap (1.40 eV) | Efficient synthesis of low-bandgap polymers |

Modification of Biopolymers and Macromolecules

The covalent modification of biopolymers and other macromolecules is a powerful strategy for creating new materials with tailored properties. This compound serves as a key functionalizing agent in this context, primarily through click chemistry. frontierspecialtychemicals.com The process typically involves preparing a biopolymer that has been functionalized with azide (B81097) groups. The terminal alkyne of this compound can then be "clicked" onto the azido-modified biopolymer, forming a stable triazole linkage and appending the pyrazine unit to the macromolecular backbone. mdpi.comnih.gov

This modification can impart desirable new characteristics to the original biopolymer. For instance, incorporating the aromatic, electron-deficient pyrazine ring can alter the polymer's thermal stability, solubility, and electronic properties. koreascience.kr The nitrogen atoms in the pyrazine ring can also act as coordination sites for metal ions, opening possibilities for creating new catalytic or stimuli-responsive materials. encyclopedia.pub

While direct studies on this compound with specific biopolymers are not extensively documented, the principle is widely applied using other alkynes. Biopolymers such as alginate, cellulose, and chitosan, as well as synthetic polymers like poly(vinyl chloride), have been successfully modified using this click chemistry approach, demonstrating the broad potential for this compound in this application. mdpi.comnih.gov

Table 1: Potential Biopolymer Modifications Using this compound via Click Chemistry

| Biopolymer/Macromolecule | Azide Functionalization Method | Potential Property Enhancement after Reaction with this compound |

| Alginate | Esterification of hydroxyl groups with an azide-containing acid | Improved mechanical strength, altered hydrogel properties, metal-ion chelation capability. nih.govulb.ac.be |

| Cellulose | Conversion of hydroxyl groups to tosylates, followed by substitution with sodium azide | Enhanced thermal stability, modified solubility in organic solvents, introduction of electronic functionality. |

| Chitosan | Reaction of amino groups with an azide-bearing acyl chloride | Introduction of pH-responsive segments, potential for antimicrobial activity, sites for metal coordination. |

| Poly(ethylene glycol) (PEG) | Synthesis starting from an azide-containing initiator or end-capping | Creation of amphiphilic block copolymers, functional handles for further conjugation. |

Surface Functionalization and Interface Engineering

Surface functionalization is critical for controlling the interactions between a material and its environment, impacting everything from biocompatibility to electronic performance. scscoatings.commdpi.com this compound is an effective molecule for the permanent, covalent modification of material surfaces. The strategy is analogous to biopolymer modification, relying on the robust nature of the azide-alkyne click reaction. frontierspecialtychemicals.comrsc.org

In this application, a substrate of interest (e.g., silicon, gold, metal oxides, or polymer films) is first treated to introduce azide groups onto its surface. nih.gov This "activated" surface is then exposed to this compound under click reaction conditions, leading to the covalent attachment of the pyrazine moiety. This process transforms the chemical nature of the interface. aspbs.com